molecular formula C10H10F3NO B4449637 2,3,4-trifluoro-N-propylbenzamide

2,3,4-trifluoro-N-propylbenzamide

Cat. No.: B4449637
M. Wt: 217.19 g/mol
InChI Key: LWDNRGYDAIXNPR-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-N-propylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring and an N-propylamide group. Fluorinated benzamides are widely studied for their enhanced metabolic stability, lipophilicity, and bioactivity compared to non-fluorinated counterparts . The propyl chain may influence solubility and membrane permeability, distinguishing it from shorter or bulkier alkyl-substituted derivatives.

Properties

IUPAC Name

2,3,4-trifluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-5-14-10(15)6-3-4-7(11)9(13)8(6)12/h3-4H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDNRGYDAIXNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Propyl Chain vs. Bulky Alkyl Groups : The linear propyl chain may confer intermediate lipophilicity compared to branched chains (e.g., 1-methylethoxy in flutolanil), affecting solubility and absorption kinetics .

Research Findings and Limitations

  • Synthesis Challenges : describes synthetic routes for tetrafluoro-N-propylbenzamide derivatives using sodium azide and dimethylformamide, suggesting that the trifluoro variant may require similar halogenation and amidation steps .
  • Application Gaps : Unlike flutolanil or methoprotryne, this compound lacks documented pesticidal or pharmaceutical uses, indicating a need for targeted bioactivity studies .
  • Thermodynamic Data: No melting points, solubility, or stability data are available in the provided evidence. These gaps limit practical comparisons with commercial analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-trifluoro-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
2,3,4-trifluoro-N-propylbenzamide

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